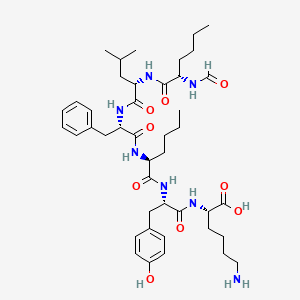

F-Chemotactic peptide

Description

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H65N7O9/c1-5-7-16-32(45-27-51)38(53)48-35(24-28(3)4)40(55)50-36(25-29-14-10-9-11-15-29)41(56)46-33(17-8-6-2)39(54)49-37(26-30-19-21-31(52)22-20-30)42(57)47-34(43(58)59)18-12-13-23-44/h9-11,14-15,19-22,27-28,32-37,52H,5-8,12-13,16-18,23-26,44H2,1-4H3,(H,45,51)(H,46,56)(H,47,57)(H,48,53)(H,49,54)(H,50,55)(H,58,59)/t32-,33-,34-,35-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMLMTGOWVWIRV-DUGSHLAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H65N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90992602 | |

| Record name | N~2~-{8-Benzyl-5,14-dibutyl-1,4,7,10,13,16-hexahydroxy-2-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12,15-pentaazahexadeca-3,6,9,12,15-pentaen-1-ylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

824.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71901-21-8 | |

| Record name | F-Chemotactic peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071901218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{8-Benzyl-5,14-dibutyl-1,4,7,10,13,16-hexahydroxy-2-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12,15-pentaazahexadeca-3,6,9,12,15-pentaen-1-ylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Formyl Peptide Receptor 1 (FPR1): Mechanisms, Ligands, and Experimental Architectures

Executive Summary

Formyl peptide receptor 1 (FPR1) is a high-affinity G-protein-coupled receptor (GPCR) that serves as a primary sentinel in the innate immune system. Historically defined by its recognition of bacterial N-formyl peptides (e.g., fMLP), modern pharmacology characterizes FPR1 as a Pattern Recognition Receptor (PRR) that also detects mitochondrial damage-associated molecular patterns (DAMPs).

For drug discovery professionals, FPR1 presents a dualistic challenge: it is a target for anti-inflammatory therapeutics (sepsis, ischemia-reperfusion) and a potential checkpoint in immuno-oncology (glioblastoma cell migration). This guide synthesizes the molecular mechanics of FPR1 with validated experimental protocols, moving beyond basic textbook descriptions to address the nuances of assay interference, ligand specificity, and signal bias.

Molecular Architecture & Signaling Dynamics

The conformational Switch

FPR1 is a Class A GPCR.[1] Unlike receptors that rely on simple "on/off" states, FPR1 exhibits biased signaling dependent on ligand concentration.[1]

-

Low Occupancy (pM - low nM): Induces cytoskeletal rearrangement and chemotaxis.

-

High Occupancy (High nM -

M): Triggers degranulation and superoxide anion generation (respiratory burst).

The Canonical Pathway

Upon ligand binding, FPR1 undergoes a conformational change that catalyzes the exchange of GDP for GTP on the

-

Release: Activates Phospholipase C

-

Kinase Cascades: Activation of PI3K/Akt and MAPK/ERK pathways, driving transcriptional changes and survival signals.

Visualization: FPR1 Signal Transduction

The following diagram illustrates the divergence between rapid calcium mobilization and downstream transcriptional regulation.

Figure 1: FPR1 signaling cascade highlighting the bifurcation of G-protein dependent calcium mobilization and kinase activation.

The Ligand Landscape: Specificity & Selection[2]

A common error in FPR research is the use of non-specific ligands that cross-react with FPR2 (ALX). For rigorous data, use the specific tools listed below.

Agonists & Antagonists Table[3]

| Class | Compound | Specificity | Function | Experimental Notes |

| Agonist | fMLP (fMLF) | High (FPR1 >> FPR2) | Pro-inflammatory | Gold standard. Dissolve in DMSO. Potent chemotactic agent at 10nM. |

| Agonist | WKYMVm | Broad (FPR1/2/3) | Pan-agonist | Caution: Do not confuse with WKYMVM (L-Met), which is FPR2 selective. |

| Agonist | Annexin A1 | Context Dependent | Pro-resolving | N-terminal peptides (Ac2-26) activate FPR1; full protein often engages FPR2. |

| Antagonist | Cyclosporin H | High (FPR1 Only) | Inverse Agonist | Critical Tool. Unlike CsA, it has no immunosuppressive activity via calcineurin. Use to validate FPR1 specificity. |

| Antagonist | Boc-2 | Moderate (FPR1/2) | Antagonist | Blocks both FPR1 and FPR2. Use in tandem with CsH to distinguish receptor contribution. |

| Antagonist | AZ-2158 | High (FPR1) | Antagonist | Newer, highly potent non-peptide antagonist. |

The Mitochondrial Connection

FPR1 is evolutionarily tuned to detect N-formyl peptides. Because mitochondria are of bacterial origin, ruptured mitochondria release formylated peptides (mitochondrial DAMPs) that activate FPR1.[2] This mechanism is the primary driver of sterile inflammation in trauma and ischemia-reperfusion injury [1].

Experimental Protocols: Validated Workflows

As an Application Scientist, I prioritize protocols that include "stop-loss" checks—steps designed to prevent the generation of artifacts.

High-Throughput Calcium Flux Assay

This assay measures the rapid release of intracellular calcium (

Critical Reagent: Probenecid .[3]

-

Why: Many cell lines (CHO, HEK293, HeLa) express anion transporters that actively pump calcium dyes out of the cytoplasm.[3] Probenecid inhibits these transporters.[3][4][5] Without it, your signal-to-noise ratio will degrade significantly over the 60-minute incubation.

Protocol:

-

Cell Prep: Seed FPR1-expressing cells (e.g., HL-60 differentiated with DMSO or transfected CHO cells) in black-wall, clear-bottom 96-well plates.

-

Dye Loading:

-

Prepare loading buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid .

-

Add Calcium indicator (Fluo-4 AM or Calbryte-520) at 2-4

M. -

Note: Do not wash cells before adding dye if they are non-adherent; spin gently.

-

-

Incubation: 30-45 minutes at 37°C, followed by 15 minutes at RT to equilibrate.

-

Baseline Reading: Measure fluorescence (

) for 10 seconds to establish a stable baseline. -

Compound Injection: Inject 5X concentration of ligand (e.g., fMLP) automatically.

-

Kinetic Read: Monitor flux for 90-120 seconds.

Chemotaxis (Transwell/Boyden Chamber)

Migration assays are notoriously variable. The key to reproducibility is the gradient stability .

Protocol:

-

Chamber Setup: Use a 3

m pore size polycarbonate filter (crucial for neutrophils; 8 -

Lower Chamber: Add chemoattractant (fMLP 10 nM) in assay buffer (RPMI + 0.1% BSA).

-

Tip: The BSA is vital to prevent peptide adsorption to the plastic walls.

-

-

Upper Chamber: Add

cells in buffer without chemoattractant. -

Incubation: 45-90 minutes at 37°C/5%

. -

Quantification:

-

Scrape non-migrated cells from the top of the filter.

-

Stain migrated cells on the bottom (Diff-Quik or Calcein AM) or lyse and read fluorescence.

-

Visualization: Experimental Workflow

The following Graphviz diagram outlines the Calcium Flux decision tree and troubleshooting logic.

Figure 2: Step-by-step workflow for Calcium Flux assays, emphasizing the critical equilibration and baseline stability checks.

References

-

Dorward, D. A., et al. (2015). "The role of formyl peptide receptors in host defense and inflammation."[6][7][8] Trends in Immunology.

-

Forsman, H., & Dahlgren, C. (2010). "Lipoxin A4 and annexin A1: The 'yin and yang' of formyl peptide receptor 2 signaling." Journal of Leukocyte Biology.

-

Stenfeldt, A. L., et al. (2007). "Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor."[9][10] Inflammation.[9][2][6][8]

-

Ye, R. D., et al. (2009). "International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family." Pharmacological Reviews.

-

Southgate, E. L., et al. (2008). "Identification of formyl peptide receptor 1 (FPR1) antagonists." Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. pnas.org [pnas.org]

- 2. FPR1 blockade prevents receptor regulation by mitochondrial DAMPs and preserves neutrophil function after trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Why is probenecid used to conduct calcium flux assays when using fluorescent calcium indicators in certain cell types? | AAT Bioquest [aatbio.com]

- 4. What is the purpose of probenecid in calcium flux flow assays? | AAT Bioquest [aatbio.com]

- 5. Is probenecid required for calcium assays? | AAT Bioquest [aatbio.com]

- 6. FPR1 formyl peptide receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand-specific conformational change of the G-protein–coupled receptor ALX/FPR2 determines proresolving functional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Precision fMLP Neutrophil Chemotaxis Assay

Part 1: Executive Summary & Mechanistic Grounding

Introduction

Neutrophil chemotaxis—the directional migration of polymorphonuclear leukocytes (PMNs) toward a chemical gradient—is a fundamental component of the innate immune response.[1][2][3][4][5][6] While simple in concept, the in vitro recapitulation of this process using N-Formylmethionyl-leucyl-phenylalanine (fMLP) is fraught with variability.

This guide moves beyond basic "add-and-read" instructions. It treats the assay as a quantitative bio-analytical system , emphasizing the distinction between chemotaxis (directional movement) and chemokinesis (random, non-vectorial acceleration).

Mechanism of Action: The fMLP Signaling Cascade

fMLP is a potent bacterial byproduct that binds to the Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor (GPCR).[7][8] The binding event triggers a rapid dissociation of the G

Key Signaling Nodes:

-

PI3K/Akt Pathway: Generates PIP3 at the leading edge, recruiting PH-domain proteins (e.g., Rac-GEFs) to drive actin polymerization.

-

PLC

Pathway: Hydrolyzes PIP2 into IP3 (calcium release) and DAG (PKC activation), essential for granule secretion and uropod retraction.

Figure 1: The fMLP/FPR1 signaling cascade.[9] Note the bifurcation into PI3K (steering/polarity) and PLC (calcium/motor function) pathways.

Part 2: Pre-Experimental Critical Control Points

Neutrophil Isolation: The "Do Not Disturb" Rule

Neutrophils are notoriously easily activated. Mechanical stress or temperature shifts can induce "priming," where cells shed L-selectin (CD62L) and upregulate Integrins (CD11b/CD18) before the assay begins.

-

Anticoagulant: Use Heparin or Citrate. Avoid EDTA if downstream calcium flux is required, though EDTA is acceptable for pure migration if washed out thoroughly.

-

Buffer Selection: Isolation must be performed in Ca2+/Mg2+-free HBSS .[10] Cations are only added immediately before the migration assay.

-

Reasoning: Extracellular calcium facilitates integrin activation and spontaneous aggregation.

-

-

Temperature: Keep cells at room temperature (RT) rather than 4°C during isolation to prevent microtubule depolymerization, unless using a specific lysis protocol requiring cold.

fMLP Handling

-

Oxidation: fMLP is susceptible to oxidation. Store stock (10 mM in DMSO) at -20°C.

-

Adsorption: fMLP is hydrophobic and sticks to plastics. Use low-retention tips and add BSA/HSA (0.1% - 1%) to the assay buffer to act as a carrier protein.

Part 3: Detailed Protocol (Boyden Chamber / Transwell)

Reagents & Equipment[10][11][12][13]

-

Chemoattractant: fMLP (Sigma-Aldrich), 10 mM stock in DMSO.

-

Assay Buffer: HBSS (with Ca2+/Mg2+) + 0.1% BSA (Endotoxin-free).

-

Chamber: 3.0 µm pore size Transwell inserts (Corning/Costar) or 96-well ChemoTx system. Note: 3.0 µm is critical; 5.0 µm or 8.0 µm allows passive gravity dripping of neutrophils.

-

Cell Labeling (Optional): Calcein-AM (fluorescent) for automated reading.

Step-by-Step Workflow

Phase 1: Preparation

-

Prepare Assay Buffer: Warm HBSS (+Ca/Mg, +0.1% BSA) to 37°C.

-

Prepare fMLP Gradient: Dilute stock to 2x desired final concentration.

-

Standard Curve: 0 nM (Vehicle), 1 nM, 10 nM, 100 nM (Optimal) , 1000 nM.

-

Note: High concentrations (>1 µM) can cause receptor desensitization and the "hook effect" (reduced migration).

-

Phase 2: Assay Setup[4]

-

Load Bottom Chamber: Add 600 µL (for 24-well) or 30 µL (for 96-well) of fMLP solution to the bottom wells.

-

Equilibrate: Place the filter insert over the bottom wells. Ensure no bubbles are trapped (bubbles block diffusion).

-

Prepare Cells: Resuspend isolated neutrophils at

cells/mL in Assay Buffer.-

Optional: Incubate with Calcein-AM (2 µM) for 30 min at 37°C, then wash, if using fluorescent readout.

-

-

Load Top Chamber: Gently pipette 100 µL (24-well) or 25 µL (96-well) of cell suspension into the top insert.

Phase 3: Migration & Analysis

-

Incubation: Incubate at 37°C, 5% CO2 for 45–90 minutes .

-

Optimization: 60 minutes is standard. >90 minutes may allow chemokinesis effects to overshadow chemotaxis.

-

-

Termination: Carefully remove the inserts.

-

Adherent Cells: Neutrophils may adhere to the bottom of the filter. For strict quantification, these must be detached (using cold EDTA buffer) and combined with the bottom well contents.

-

-

Readout:

-

Manual: Hemocytometer count of bottom well.

-

Automated: Lyse cells in bottom well (and filter bottom) and read fluorescence (Calcein) or luminescence (CellTiter-Glo).

-

Part 4: The Self-Validating System (Zigmond-Hirsch Analysis)

To prove your cells are moving directionally (chemotaxis) and not just moving faster (chemokinesis), you must perform a "Checkerboard Assay" during validation.

Table 1: Checkerboard Analysis Matrix Values represent theoretical migration counts.

| Top Chamber (Cells) | Bottom: Buffer | Bottom: fMLP (Low) | Bottom: fMLP (High) |

| Buffer | Random Motility (Baseline) | Chemotaxis (Directional) | Chemotaxis (Strong) |

| fMLP (Low) | Reverse Gradient (Repulsion/Stasis) | Chemokinesis (Random Fast) | Chemotaxis (Weak Gradient) |

| fMLP (High) | Reverse Gradient (Repulsion) | Reverse Gradient | Chemokinesis (Max Random) |

Interpretation:

-

True Chemotaxis: Migration in [Buffer Top / fMLP Bottom] > [fMLP Top / fMLP Bottom].

-

Chemokinesis: Migration in [fMLP Top / fMLP Bottom] > [Buffer Top / Buffer Bottom].

Part 5: Troubleshooting & Data Logic

Calculating the Chemotactic Index (CI)

Do not report raw counts alone. Normalize data to control for day-to-day isolation variability.

-

Valid Assay: CI > 2.0 (often >10.0 for healthy neutrophils at 100 nM fMLP).

Experimental Workflow Diagram

Figure 2: End-to-end experimental workflow including the critical Quality Control (QC) step to reject primed neutrophils before wasting reagents.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background (Random Motility) | Pore size too large | Switch from 5.0 µm to 3.0 µm inserts. |

| Cells activated/primed | Keep isolation at RT; use endotoxin-free BSA; check buffers for Ca2+. | |

| Low Migration to fMLP | "Hook Effect" | Dilute fMLP. Optimal is usually 10–100 nM. >1 µM inhibits. |

| fMLP Oxidation | Use fresh stock; ensure -20°C storage. | |

| High Variability (Well-to-Well) | Air bubbles | Check bottom of insert for trapped bubbles preventing diffusion. |

| Inconsistent Pipetting | Use reverse pipetting for viscous cell suspensions. |

References

-

Zigmond, S. H., & Hirsch, J. G. (1973). Leukocyte locomotion and chemotaxis: New methods for evaluation, and demonstration of a cell-derived chemotactic factor. The Journal of Experimental Medicine. Link

-

Norgauer, J., et al. (1996). Actin polymerization, calcium-transients, and phospholipid metabolism in human neutrophils: signaling by formyl peptide receptor-like 1 (FPRL1). Journal of Immunology. Link

-

Freitas, M., et al. (2016). Isolation and activation of human neutrophils in vitro. Current Protocols in Immunology. Link

-

Thermo Fisher Scientific. (n.d.). ChemoTx® Chemotaxis System Protocol.[10] Link

-

Corning Life Sciences. (n.d.). Transwell® Permeable Supports Selection and Use Guide. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neutrophil migration assay from a drop of blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clyte.tech [clyte.tech]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Formyl peptide receptor-1 activation exerts a critical role for the dynamic plasticity of arteries via actin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantifying fMLP-Mediated Chemotaxis Using the Under-Agarose Migration Assay

Introduction: The Pursuit of Directional Cell Migration

Chemotaxis, the directed movement of cells along a chemical gradient, is a fundamental biological process essential for embryonic development, wound healing, and a robust immune response.[1][2][3] A primary orchestrator of the innate immune system is the neutrophil, a type of phagocytic leukocyte that serves as the first line of defense against invading pathogens.[4] Neutrophils navigate from the bloodstream to sites of infection by detecting chemoattractants, molecules that signal distress and inflammation.

Among the most potent and well-characterized chemoattractants is N-formyl-methionyl-leucyl-phenylalanine (fMLP).[5] As a synthetic analog of peptides produced by bacteria, fMLP acts as a powerful "end-target" signal, guiding neutrophils directly to the source of infection.[4][6] This response is initiated when fMLP binds to high-affinity Formyl Peptide Receptors (FPRs) on the neutrophil surface. FPRs are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular signaling events involving phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[4][5] This intricate signaling network culminates in the dynamic reorganization of the actin cytoskeleton, providing the mechanical force for cell polarization and directional movement.[1][7]

Studying this process requires robust and physiologically relevant in vitro models. While various methods exist, the under-agarose migration assay stands out for its simplicity, versatility, and ability to mimic the two-dimensional confinement cells experience when navigating through tissue.[8][9][10] Unlike filter-based assays like the Boyden chamber, the under-agarose method allows for the formation of stable, long-lasting chemoattractant gradients and enables direct visualization of cell morphology, speed, and directionality in real-time.[1][11] This application note provides an in-depth guide to the principles, execution, and analysis of the under-agarose assay for quantifying neutrophil chemotaxis in response to fMLP.

The fMLP Signaling Cascade: A Pathway to Motility

The binding of fMLP to its receptor, FPR, initiates a well-defined signaling pathway that translates an external chemical cue into directed cellular motion. This process is critical for neutrophil function and represents a key target for anti-inflammatory drug discovery.

Caption: Step-by-step workflow of the under-agarose migration assay.

Detailed Protocol

This protocol is optimized for human neutrophils responding to fMLP. It can be adapted for other adherent, migratory cell types (e.g., DMSO-differentiated HL-60 cells, macrophages) and chemoattractants.

Materials and Reagents

| Reagent/Material | Specifications |

| Agarose | UltraPure Agarose or equivalent molecular biology grade. |

| Culture Medium | Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺, supplemented with 10 mM HEPES. |

| Chemoattractant | N-Formyl-Met-Leu-Phe (fMLP), Sigma-Aldrich (F3506). |

| Solvent | Dimethyl sulfoxide (DMSO), sterile-filtered. |

| Cells | Freshly isolated human neutrophils or DMSO-differentiated HL-60 cells at >95% viability. |

| Culture Dishes | 35 mm non-treated polystyrene petri dishes. |

| Well Punch | A sterile, 3-hole punch/template (2.4 mm diameter wells, 4 mm apart). |

| Fixative | Absolute Methanol, chilled to -20°C. |

| Stain | Diff-Quik™ Stain Set or Giemsa stain. |

| Incubator | Standard cell culture incubator at 37°C, 5% CO₂. |

| Microscope | Inverted light microscope with 4x and 10x objectives and a digital camera. |

Reagent Preparation

| Solution | Preparation Instructions | Causality & Notes |

| 1.2% Agarose Gel | 1. Add 0.3 g agarose to 25 mL of sterile deionized water in a sterile, loose-capped glass bottle. 2. Heat in a microwave or boiling water bath until fully dissolved. 3. Cool to 48-50°C in a water bath. 4. Add 25 mL of pre-warmed (37°C) 2X HBSS with HEPES. Mix gently to avoid bubbles. | The final concentration of 1.2% agarose in 1X HBSS provides a gel with sufficient firmness to maintain its structure while allowing for chemoattractant diffusion. [12]Cooling the agarose before adding medium is critical to prevent denaturation of medium components. |

| fMLP Stock (10 mM) | Dissolve fMLP powder in sterile DMSO to a final concentration of 10 mM. Aliquot and store at -20°C. [13] | DMSO is the standard solvent for fMLP. A high-concentration stock allows for minimal solvent carryover into the final assay, reducing potential vehicle effects. |

| fMLP Working Sol. (10 nM) | Perform a serial dilution of the 10 mM stock in HBSS/HEPES to a final concentration of 10 nM. Prepare fresh before each experiment. | 10 nM is a commonly used peak concentration for fMLP-induced neutrophil chemotaxis. [14]A dose-response curve (e.g., 0.1 nM to 1 µM) is recommended for initial experiments. |

| Cell Suspension | Resuspend isolated neutrophils or differentiated HL-60 cells in HBSS/HEPES at a concentration of 2.5 x 10⁷ cells/mL. | This high cell density ensures a sufficient number of cells are loaded into the well to observe a clear migration front. |

Step-by-Step Procedure

-

Casting the Plates:

-

Pipette 5 mL of the warm (48-50°C) 1.2% agarose solution into the center of a 35 mm petri dish.

-

Ensure the agarose spreads evenly across the bottom. Work quickly but gently to avoid bubbles.

-

Place the lid on the dish and let the gel solidify on a level surface at room temperature for 20-30 minutes. The gel should appear slightly opaque.

-

-

Cutting the Wells:

-

Once solidified, use a sterile 3-hole punch template to cut a linear series of three wells into the agarose.

-

Carefully remove the agarose plugs from the wells using a sterile needle or pipette tip attached to a gentle vacuum. Avoid tearing the surrounding gel.

-

-

Assay Setup and Loading:

-

Designate the wells: Well 1 (Control), Well 2 (Chemoattractant), Well 3 (Cells).

-

Well 1 (Control): Add 10 µL of HBSS/HEPES (or HBSS with a corresponding concentration of DMSO for a vehicle control).

-

Well 2 (fMLP): Add 10 µL of the 10 nM fMLP working solution.

-

Well 3 (Cells): Add 10 µL of the prepared cell suspension (approx. 2.5 x 10⁵ cells).

-

Rationale: This setup allows for simultaneous measurement of directed migration (chemotaxis, from well 3 to 2) and random migration (chemokinesis, from well 3 to 1).

-

-

Incubation:

-

Carefully place the loaded plates into a 37°C, 5% CO₂ incubator.

-

Incubate for 2 hours. Do not disturb the plates during this time to allow for stable gradient formation and migration. [8]

-

-

Fixation and Staining:

-

After incubation, remove the plates from the incubator. Gently remove the agarose gel from the dish with a spatula. The migrated cells will remain adhered to the plate.

-

Flood the plate with 2 mL of ice-cold absolute methanol and incubate for 10 minutes to fix the cells.

-

Aspirate the methanol and allow the plate to air dry completely.

-

Stain the cells using a Diff-Quik™ or Giemsa staining protocol according to the manufacturer's instructions.

-

Rinse gently with deionized water and allow to air dry.

-

Data Acquisition and Analysis

Imaging

Once the plates are dry, they can be visualized on an inverted microscope.

-

Using a 4x or 10x objective, capture images of the migration patterns from the cell well (Well 3) towards the control well (Well 1) and the fMLP well (Well 2).

Quantitative Analysis

Several metrics can be used to quantify chemotaxis. The most common are the Chemotactic Index and direct cell counting. [15]

| Parameter | Method | Calculation | Interpretation |

|---|---|---|---|

| Directed Migration (d) | Using image analysis software (e.g., ImageJ), measure the linear distance from the edge of the cell well to the leading front of cells migrating towards the fMLP well. | N/A | Represents the maximum distance migrated in response to the chemoattractant. |

| Random Migration (r) | Measure the linear distance from the edge of the cell well to the leading front of cells migrating towards the control well. | N/A | Represents the basal, non-directed motility of the cells (chemokinesis). |

| Chemotactic Index (CI) | A ratiometric value comparing directed versus random migration. [15] | CI = d / r | A CI > 1 indicates a positive chemotactic response. A CI ≈ 1 suggests only random movement. |

| Cell Counting | Define a field of view or draw a line at a set distance from the cell well. Count the number of cells that have migrated into that field or crossed that line towards the fMLP source versus the control. | N/A | Provides a direct measure of the number of responding cells. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No/Poor Migration | 1. Inactive fMLP (degraded or wrong concentration).2. Cells are unhealthy or not responsive.3. Agarose concentration is too high, impeding diffusion.4. Incubation time is too short. | 1. Use fresh fMLP dilutions; perform a dose-response curve.2. Check cell viability with Trypan Blue before starting; use freshly isolated cells.3. Lower agarose concentration to 0.8-1.0%.4. Increase incubation time to 3 hours. |

| High Random Migration (Chemokinesis) | 1. Contamination in the medium (e.g., endotoxin).2. Cells were over-manipulated during isolation, causing pre-activation. | 1. Use endotoxin-free reagents and sterile technique.2. Handle cells gently during isolation and preparation. |

| Uneven Migration Front | 1. Unevenly cut wells or torn agarose.2. Bubbles in the wells when loading.3. Plate was not level during incubation. | 1. Ensure the well punch is sharp and remove plugs carefully.2. Load reagents at the bottom of the well to avoid trapping air.3. Use a leveled incubator shelf. |

| Agarose Gel Detaches During Incubation | 1. The surface of the petri dish is too hydrophobic.2. Gel was handled too roughly after pouring. | 1. Use standard, non-treated polystyrene dishes. Avoid tissue-culture treated plates.2. Allow the gel to set completely before moving. |

Conclusion and Applications

The under-agarose migration assay is a powerful and adaptable tool for the quantitative study of fMLP-induced chemotaxis. Its key advantages—stable gradients, physiological relevance, and ease of visualization—make it an invaluable technique in immunology and cell biology. [1][9]The data generated can be used to:

-

Screen for therapeutic compounds that inhibit or modulate neutrophil migration in inflammatory diseases.

-

Investigate the function of intracellular signaling proteins by using cells from knockout models or those treated with specific inhibitors. [16]* Assess the functional capacity of immune cells from clinical samples, providing insights into patient immune status. [15] By providing a robust platform to dissect the molecular mechanisms of cell motility, this assay continues to be a cornerstone of chemotaxis research.

References

-

Heit, B., & Kubes, P. (2003). Measuring Chemotaxis and Chemokinesis: The Under-Agarose Cell Migration Assay. Science Signaling, 2003(170), pl5. [Link]

-

Repo, H., Kostiala, A. A., & Leirisalo, M. (1981). Neutrophil chemotaxis under agarose: a statistical analysis and comparison of the chemotactic response of cells from different donors. Journal of Immunological Methods, 46(2), 227-242. [Link]

-

Repo, H. (1979). Neutrophil migration under agarose: quantitation and variables. Scandinavian Journal of Immunology, 10(1), 89-97. [Link]

-

Umeki, K., et al. (2012). Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. Molecular and Cellular Biology, 32(8), 1425-1435. [Link]

-

Heit, B., & Kubes, P. (2003). Measuring chemotaxis and chemokinesis: the under-agarose cell migration assay. Science's STKE, 2003(170), PL5. [Link]

- Toetsch, S., et al. (2009). The evolution of chemotaxis assays from static models to physiologically relevant platforms.

-

Nelson, R. D., Quie, P. G., & Simmons, R. L. (1975). Chemotaxis under agarose: a new and simple method for measuring chemotaxis and spontaneous migration of human polymorphonuclear leukocytes and monocytes. Journal of Immunology, 115(6), 1650-1656. [Link]

-

Karlsson, A., Follin, P., Leffler, H., & Dahlgren, C. (1994). The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8. Immunology, 82(2), 284–290. [Link]

-

Lauffenburger, D. A., & Zigmond, S. H. (1981). Analysis of the linear under-agarose leukocyte chemotaxis assay. Journal of Immunological Methods, 40(1), 45-60. [Link]

-

Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor. Protein & Peptide Letters, 16(10), 1154-1160. [Link]

-

Iizawa, O., Akamatsu, H., & Niwa, Y. (1992). Neutrophil Chemotaxis, Phagocytosis, and Generation of Reactive Oxygen Species Show a Hierarchy of Responsiveness to Increasing Concentrations of N-Formyl-Met-Leu-Phe. Inflammation, 16(5), 519-528. [Link]

-

He, R., et al. (2013). FMLP-induced chemotaxis signal overrides that of other chemoattractants. Cellular & Molecular Immunology, 10(4), 361-364. [Link]

-

Millius, A., & Weiner, O. D. (2010). Chemotaxis in Neutrophil-Like HL-60 Cells. Methods in Molecular Biology, 591, 167–178. [Link]

-

Knecht, D. A., & Firtel, R. A. (2022). Under-Agarose Chemotaxis and Migration Assays for Dictyostelium. Methods in Molecular Biology, 2457, 107-122. [Link]

-

Åkerman, A., et al. (2017). THE UNDER-AGAROSE CELL MIGRATION ASSAY - a method to study chemotactic activity of leukocytes in newborn infants. Conference Paper. [Link]

-

Smith, M. J., & Walker, J. M. (1998). Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol. Clinical & Experimental Immunology, 111(1), 163-169. [Link]

-

Rieu, J. P., et al. (2018). Method to study cell migration under uniaxial compression. Molecular Biology of the Cell, 29(10), 1195-1202. [Link]

-

Andrew, N., & Insall, R. H. (2022). Under-Agarose Chemotaxis and Migration Assays for Dictyostelium. Methods in Molecular Biology, 2457, 107-122. [Link]

-

Beletskii, A. (2015). Answer to "Did anyone do cell migration or chemotaxis assay with transwells?". ResearchGate. [Link]

Sources

- 1. Measuring chemotaxis and chemokinesis: the under-agarose cell migration assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Under-Agarose Chemotaxis and Migration Assays for Dictyostelium | Springer Nature Experiments [experiments.springernature.com]

- 3. Under-Agarose Chemotaxis and Migration Assays for Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. researchgate.net [researchgate.net]

- 7. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chemotaxis under agarose: a new and simple method for measuring chemotaxis and spontaneous migration of human polymorphonuclear leukocytes and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Method to study cell migration under uniaxial compression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemotaxis in Neutrophil-Like HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

- 15. Neutrophil chemotaxis under agarose: a statistical analysis and comparison of the chemotactic response of cells from different donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of the linear under-agarose leukocyte chemotaxis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Interrogating Neutrophil Activation with a High-Throughput Calcium Mobilization Assay in Response to fMLP

Abstract

The chemoattractant peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a potent activator of neutrophils and other phagocytic leukocytes, playing a critical role in the innate immune response to bacterial infections. Its receptor, the formyl peptide receptor 1 (FPR1), is a classic G-protein coupled receptor (GPCR) whose activation initiates a signaling cascade culminating in a rapid and transient increase in intracellular calcium ([Ca²⁺]i). This calcium mobilization is a pivotal event, triggering a host of cellular responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1][2] This application note provides a detailed scientific guide for researchers, scientists, and drug development professionals on how to reliably measure fMLP-induced calcium mobilization. We will delve into the underlying signaling pathway, provide a validated, step-by-step protocol for a fluorescent-based assay, and discuss data analysis and interpretation.

Introduction: The Significance of fMLP-Induced Calcium Mobilization

N-formyl peptides, such as fMLP, are released by bacteria and from damaged mitochondria, acting as potent "find-me" signals for the immune system.[3][4] The detection of these peptides by FPR1 on the surface of neutrophils is a primary mechanism for initiating an inflammatory response.[2][4] The FPR1 is a member of the G-protein coupled receptor superfamily, which are the targets of approximately 40% of all pharmaceutical drugs.[5]

Upon fMLP binding, FPR1 activates a heterotrimeric G-protein of the Gq/i family.[3][6] This initiates a well-characterized signaling cascade that leads to a rapid increase in intracellular calcium.[1][7] The ability to quantitatively measure this calcium flux provides a robust and high-throughput method to screen for novel agonists or antagonists of the FPR1 receptor, making it an invaluable tool in drug discovery for inflammatory diseases and immunomodulation.[8]

The fMLP Signaling Pathway

The binding of fMLP to FPR1 triggers a conformational change in the receptor, leading to the activation of the associated G-protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[9] The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C (PLC).[1][10][11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a minor phospholipid component of the inner plasma membrane, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10][11][12]

IP₃, being a small and soluble molecule, diffuses through the cytoplasm and binds to the IP₃ receptor, a ligand-gated Ca²⁺ channel on the membrane of the endoplasmic reticulum (ER).[10][12][13] This binding event opens the channel, allowing the release of stored Ca²⁺ from the ER into the cytosol, leading to a rapid and significant increase in intracellular calcium concentration.[13][14] This initial transient peak is often followed by a sustained, lower-level elevation of intracellular calcium, which is maintained by the influx of extracellular calcium through store-operated calcium (SOC) channels in the plasma membrane.[14][15]

Detailed Experimental Protocol

Materials and Reagents

-

Cells: Human promyelocytic leukemia cell line HL-60 (ATCC® CCL-240™), differentiated into a neutrophil-like phenotype. Alternatively, primary human neutrophils can be used.

-

Culture Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Agent: 1.3% Dimethyl sulfoxide (DMSO).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluorescent Dye: Fluo-4 AM (e.g., Thermo Fisher Scientific, F14201).

-

Pluronic F-127: 20% solution in DMSO.

-

Probenecid: Water-soluble, cell-impermeant anion transport inhibitor.

-

fMLP: N-Formyl-methionyl-leucyl-phenylalanine (Sigma-Aldrich, F3506).

-

Positive Control: Ionomycin (calcium ionophore).

-

Negative Control: Assay Buffer or a known FPR1 antagonist.

-

Assay Plates: Black, clear-bottom 96-well or 384-well microplates.

Cell Preparation: Differentiation of HL-60 cells

Causality: Undifferentiated HL-60 cells do not express sufficient levels of FPR1. Differentiation with DMSO induces a neutrophil-like phenotype with robust FPR1 expression and signaling capabilities.

-

Seed HL-60 cells at a density of 2 x 10⁵ cells/mL in culture medium.

-

Add DMSO to a final concentration of 1.3% (v/v).

-

Incubate for 5-7 days at 37°C in a 5% CO₂ humidified incubator.

-

Confirm differentiation by morphology (segmented nuclei) and functional response to fMLP.

Dye Loading Procedure

Causality: Probenecid is an anion transport inhibitor that prevents the efflux of the de-esterified Fluo-4 from the cytoplasm, thereby improving signal intensity and stability. [16]Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble Fluo-4 AM in the aqueous assay buffer.

-

Prepare Dye Loading Buffer:

-

For 10 mL of buffer, add 20 µL of 5 mM Fluo-4 AM in DMSO (final concentration 10 µM).

-

Add 50 µL of 20% Pluronic F-127 (final concentration 0.1%).

-

Add 100 µL of 250 mM Probenecid (final concentration 2.5 mM).

-

Vortex thoroughly to mix.

-

-

Load Cells:

-

Harvest differentiated HL-60 cells and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in the Dye Loading Buffer at a density of 1 x 10⁶ cells/mL.

-

Incubate for 45-60 minutes at 37°C in the dark.

-

After incubation, centrifuge the cells at 200 x g for 5 minutes and discard the supernatant.

-

Wash the cells once with Assay Buffer containing 2.5 mM Probenecid.

-

Resuspend the final cell pellet in Assay Buffer with Probenecid to a final density of 5 x 10⁵ cells/mL.

-

Assay Performance

-

Plate Cells: Dispense 100 µL of the Fluo-4 loaded cell suspension into each well of a black, clear-bottom 96-well plate (50,000 cells/well).

-

Incubate: Allow the cells to settle for 15-30 minutes at room temperature in the dark.

-

Prepare Compound Plate: Prepare a separate plate with your test compounds and controls at 5X the final desired concentration in Assay Buffer.

-

Agonist Mode: Prepare a serial dilution of fMLP (e.g., from 10 µM to 0.1 nM).

-

Antagonist Mode: Prepare a serial dilution of your test antagonist.

-

-

Measure Baseline: Place the cell plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation) pre-set to 37°C. Measure the baseline fluorescence for 15-30 seconds (Excitation: 494 nm, Emission: 516 nm).

-

Add Compounds and Measure Response:

-

Agonist Mode: The instrument adds 25 µL of the fMLP dilutions to the cell plate.

-

Antagonist Mode: The instrument first adds 25 µL of the antagonist dilutions and incubates for a pre-determined time (e.g., 15-30 minutes). Then, it adds 25 µL of an EC₈₀ concentration of fMLP.

-

-

Data Acquisition: Immediately after compound addition, continuously record the fluorescence signal every 1-2 seconds for a total of 120-180 seconds.

Data Analysis and Interpretation

The raw data will be a kinetic trace of fluorescence intensity over time for each well. The response is typically characterized by a rapid increase in fluorescence peaking within 30-60 seconds, followed by a gradual decay.

-

Data Normalization: The response can be expressed as the change in fluorescence (ΔF = F_max - F_baseline) or as a ratio (ΔF/F₀ = (F_max - F_baseline) / F_baseline).

-

Concentration-Response Curves: Plot the normalized response against the logarithm of the agonist (fMLP) or antagonist concentration.

-

Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and determine key pharmacological parameters. [17][18]

Parameter Description Typical Value for fMLP EC₅₀ The concentration of an agonist that produces 50% of the maximal response. A measure of potency . 1 - 100 nM [19] IC₅₀ The concentration of an antagonist that inhibits 50% of the response to a fixed concentration of agonist. Compound-dependent Eₘₐₓ The maximum response achievable with the agonist. A measure of efficacy . Normalized to 100% | Z'-factor | A statistical measure of assay quality and robustness. A Z'-factor > 0.5 indicates an excellent assay. | > 0.5 |

Interpretation of Results:

-

Agonists: Compounds that activate FPR1 will produce a concentration-dependent increase in calcium mobilization, allowing for the determination of their EC₅₀ and Eₘₐₓ.

-

Antagonists: Compounds that block FPR1 will inhibit the calcium response induced by fMLP in a concentration-dependent manner, allowing for the determination of their IC₅₀.

Self-Validating Systems and Troubleshooting

A robust assay protocol includes internal controls to ensure data validity.

| Control | Purpose | Expected Outcome |

| No-Stimulation Control | Cells in Assay Buffer only. | No significant increase in fluorescence. |

| Positive Control (Ionomycin) | A calcium ionophore that directly transports Ca²⁺ across the cell membrane. | A large, sustained increase in fluorescence, representing the maximum possible signal. |

| EC₁₀₀ fMLP | A saturating concentration of fMLP. | A robust and reproducible maximal response. |

| Vehicle Control | The solvent used for compounds (e.g., DMSO). | No effect on the calcium signal. |

Common Issues and Troubleshooting:

| Issue | Possible Cause(s) | Solution(s) |

| Low Signal-to-Background | Insufficient dye loading; Low FPR1 expression; Cell death. | Optimize dye loading time and concentration; Confirm cell differentiation; Check cell viability. |

| High Well-to-Well Variability | Uneven cell plating; Inconsistent dye loading; Pipetting errors. | Ensure a homogenous cell suspension; Mix cells gently before plating; Use calibrated pipettes. |

| No Response to fMLP | Poor cell health; Inactive fMLP; Incorrect buffer composition (e.g., no Ca²⁺). | Use a fresh batch of cells and fMLP; Ensure the assay buffer contains physiological levels of calcium. |

| High Basal Fluorescence | Cell stress or death leading to calcium leakage; Autofluorescent compounds. | Handle cells gently; Screen compounds for autofluorescence in a cell-free system. |

Conclusion

The fMLP-induced calcium mobilization assay is a powerful and versatile tool for studying neutrophil activation and for the high-throughput screening of compounds targeting the FPR1 receptor. By understanding the underlying biological pathway and adhering to a carefully validated protocol, researchers can generate high-quality, reproducible data to advance our understanding of innate immunity and accelerate the development of novel therapeutics for inflammatory diseases.

References

-

Chiang, C. S., et al. (2001). Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils. Immunopharmacology, 1(1-3), 57-68. [Link]

-

QIAGEN. (n.d.). fMLP Signaling in Neutrophils. GeneGlobe. [Link]

-

GeeksforGeeks. (2022). IP3 and DAG Signaling Pathway. [Link]

-

DeLeo, F. R., et al. (1986). Role of extracellular calcium in neutrophil responsiveness to chemotactic tripeptides. Inflammation, 10(3), 281-292. [Link]

-

Fiveable. (n.d.). Ip3/dag pathway Definition. Cell Biology Key Term. [Link]

-

Reactome. (n.d.). DAG and IP3 signaling. Reactome Pathway Database. [Link]

-

JoVE. (2023). Video: IP3/DAG Signaling Pathway. [Link]

-

Sima, C., et al. (2020). G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules. International Journal of Molecular Sciences, 21(23), 9149. [Link]

-

Surendranath College. (n.d.). IP3 and DAG Pathway. [Link]

-

Lock, J. T., et al. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium, 58(6), 638-648. [Link]

-

UniProt. (n.d.). FPR1 - N-formyl peptide receptor 1 - Homo sapiens (Human). UniProtKB. [Link]

-

SciMedia. (n.d.). Types and Applications of Calcium Indicators for Calcium Imaging. [Link]

-

Singh, S., et al. (2020). GPCR mediated control of calcium dynamics: A systems perspective. Wiley Interdisciplinary Reviews: Systems Biology and Medicine, 12(4), e1481. [Link]

-

Dorward, D. A., et al. (2017). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology, 187(8), 1686-1696. [Link]

-

Ali, H., et al. (1999). Calcium mobilization by fMLP, C3a, and C5a in HMC-1 cells. The Journal of Immunology, 163(8), 4555-4563. [Link]

-

Cif, O., et al. (2020). The Role of G Protein-Coupled Receptors (GPCRs) and Calcium Signaling in Schizophrenia. Focus on GPCRs Activated by Neurotransmitters and Chemokines. International Journal of Molecular Sciences, 21(24), 9595. [Link]

-

Forsman, H., et al. (2020). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology, 107(2), 275-287. [Link]

-

Andor. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. Oxford Instruments. [Link]

-

Ueyama, T., et al. (2005). Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. Molecular and Cellular Biology, 25(3), 1155-1165. [Link]

-

Wikipedia. (n.d.). Formyl peptide receptor 1. [Link]

-

De Nicola, G. F., et al. (2018). G Protein-Coupled Receptor-Mediated Calcium Signaling in Astrocytes. In Computational Glioscience (pp. 101-121). Springer, Cham. [Link]

-

Dick, I. P., et al. (2002). Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes. British Journal of Pharmacology, 135(6), 1375-1385. [Link]

-

SRPF. (n.d.). Calcium Flux Assay: Boosting Cellular Signalling Insights. [Link]

-

Chen, Y., et al. (2014). Purinergic Signaling: A Fundamental Mechanism in Neutrophil Activation. Science Signaling, 7(333), ra63. [Link]

-

Zhang, B., et al. (2024). Role of Formyl Peptide Receptors and β-Arrestin-1 in suPAR Signal Transduction in Mouse Podocytes: Interactions with αVβ3-Integrin. International Journal of Molecular Sciences, 25(2), 1109. [Link]

-

LibreTexts Biology. (2023). 8.4: G-protein Coupled Receptors (GPCRs). [Link]

-

Wang, Y., et al. (2017). Lipopeptide PAM3CYS4 Synergizes N-Formyl-Met-Leu-Phe (fMLP)-Induced Calcium Transients in Mouse Neutrophils. Shock, 49(6), 696-703. [Link]

-

Marina Club. (n.d.). Calcium Flux Assay: A Brief Guide. Cros By Marina Club. [Link]

-

University of Chicago. (n.d.). CALCIUM FLUX PROTOCOL. [Link]

-

Kaustio, M. (2019). Best way to do a T cell calcium flux measurement with flow cytometer? ResearchGate. [Link]

-

Cruz-Hernandez, C., et al. (2012). Effect of glycine on fMLP-induced increases of [Ca 2+ ] i in neutrophil. ResearchGate. [Link]

-

Ho, W. H., & Lee, W. S. (2003). Differential regulation of Ca2+ influx by fMLP and PAF in human neutrophils: possible involvement of store-operated Ca2+ channel. Life Sciences, 72(11), 1279-1291. [Link]

-

BMG LABTECH. (2020). Calcium assays: at the centre of biology. [Link]

-

Zhang, Y., et al. (2011). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Assay and Drug Development Technologies, 9(3), 260-270. [Link]

-

Al-Sarraf, H., et al. (2019). (A) Representative scans of fMLP-evoked calcium release by isolated... ResearchGate. [Link]

-

Lenaerts, C., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), 51516. [Link]

-

Abramson, J. J., et al. (1991). Mechanism of Calcium Release from Skeletal Muscle Sarcoplasmic Reticulum. Journal of Bioenergetics and Biomembranes, 23(2), 229-247. [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]

Sources

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 5. GPCR mediated control of calcium dynamics: A systems perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purinergic Signaling: A Fundamental Mechanism in Neutrophil Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. crosbymarinaclub.org.uk [crosbymarinaclub.org.uk]

- 9. mdpi.com [mdpi.com]

- 10. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 11. fiveable.me [fiveable.me]

- 12. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 13. Video: IP3/DAG Signaling Pathway [jove.com]

- 14. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Differential regulation of Ca2+ influx by fMLP and PAF in human neutrophils: possible involvement of store-operated Ca2+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. srpf.org [srpf.org]

- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Application Note: High-Fidelity Live-Cell Imaging of Chemotaxis Towards F-Chemotactic Peptides (fMLP)

Executive Summary

This application note details a robust, field-proven workflow for quantifying the chemotactic response of neutrophils and neutrophil-like cells (dHL-60) toward N-formyl-methionyl-leucyl-phenylalanine (fMLP). fMLP is a potent bacterial byproduct that recruits immune cells via the Formyl Peptide Receptor 1 (FPR1).

While traditional Transwell assays provide endpoint data, they fail to capture the kinetics of migration. This guide focuses on live-cell imaging using stable microfluidic gradients, allowing for the precise measurement of velocity, directionality (Chemotactic Index), and persistence. We prioritize the "differentiated HL-60" (dHL-60) model as a reproducible alternative to primary neutrophils, which suffer from rapid apoptosis and donor variability.[1]

Mechanistic Foundation: The FPR1 Signaling Axis

Understanding the intracellular cascade is vital for interpreting data, particularly when testing inhibitors. fMLP binds to FPR1, a G-protein coupled receptor (GPCR). This triggers the dissociation of the G

-

G

Subunit: Activates PI3K -

PLC

Activation: Generates IP3, causing Calcium release from the ER, essential for myosin contraction (uropod retraction).

Diagram 1: FPR1 Signaling Pathway

Figure 1: The polarization of the neutrophil is driven by the spatial separation of Actin polymerization (Front) and Myosin contraction (Rear).

Experimental Design Strategy

Choosing the Right Chamber

The stability of the fMLP gradient is the single biggest determinant of assay success.

| Feature | Transwell (Boyden) | Under-Agarose Assay | Microfluidic Chamber (Recommended) |

| Gradient Type | Steep, transient | Diffusion-based, slow | Linear, stable >24h |

| Observation | Endpoint only (Count) | Live-cell possible | High-res Live-cell |

| Single Cell Data | No | Yes | Yes (Tracking) |

| Reagent Vol. | High | Medium | Ultra-Low (<50 µL) |

| Throughput | High | Low | Medium |

Recommendation: Use commercially available microfluidic slides (e.g., Ibidi µ-Slide Chemotaxis or similar) to ensure a linear, reproducible gradient that persists for the duration of the experiment.

Cell Model Selection

-

Primary Neutrophils: Physiologically relevant but survive <24h. High donor variability.[1][2]

-

HL-60 Cell Line: Immortalized promyeloblasts. Must be differentiated to express FPR1. Preferred for standardized drug screening.

Protocol 1: High-Efficiency HL-60 Differentiation

Objective: Transform non-adherent, round HL-60 cells into adherent, polarized, FPR1-expressing neutrophil-like cells.

Scientific Rationale: DMSO acts as a polar solvent that triggers granulocytic differentiation. Adding All-trans Retinoic Acid (ATRA) synergistically enhances CD11b expression and primes the oxidative burst machinery [1].

Materials

-

HL-60 cells (ATCC CCL-240)

-

RPMI 1640 + 10% Heat-Inactivated FBS

-

Differentiation Media: RPMI + 10% FBS + 1.3% DMSO (v/v) + 1 µM ATRA .

Step-by-Step

-

Seeding: Seed HL-60 cells at

cells/mL. Do not overgrow; density affects differentiation potential. -

Induction: Resuspend cells in Differentiation Media.

-

Incubation: Culture for 5 days without changing media.

-

Note: By Day 3, proliferation slows (G0/G1 arrest). By Day 5, FPR1 surface expression peaks.

-

-

Validation (Critical): Before imaging, check a subset of cells.

-

Morphology: Nucleus should become kidney-shaped (banded).

-

Adhesion: Cells should loosely adhere to plastic.

-

Marker: Flow cytometry should show >80% CD11b positive.[3]

-

Protocol 2: Live-Cell Imaging Assay

Objective: Capture high-temporal resolution data of migration up the fMLP gradient.

Surface Coating

Neutrophils require integrin engagement for traction.

-

Coat the imaging channel with Fibronectin (10-20 µg/mL) for 1 hour at 37°C.

-

Wash 3x with PBS to remove unbound protein.

-

Why Fibronectin? It engages

integrins (Mac-1), which are upregulated during differentiation.

Gradient Establishment (Microfluidic)

-

Media Prep: Use observation media (e.g., HBSS + 20mM HEPES + 0.5% HSA). Avoid bicarbonate buffers if not using a CO2 enclosure.

-

Cell Loading: Load

dHL-60 cells/mL into the central observation channel. Allow 30 mins for attachment. -

Chemoattractant:

-

Sink Reservoir: Observation Media only.

-

Source Reservoir: Observation Media + 10-100 nM fMLP .

-

Note: fMLP has a bell-shaped response curve. >1 µM causes receptor desensitization and arrest (fugetaxis).

-

-

Equilibration: Close the system. The gradient forms via diffusion across the micro-channels within 15-30 mins.

Microscope Acquisition Settings

Neutrophils move rapidly (~10-20 µm/min). Standard time-lapse settings for cancer cells (1 frame/10 min) are useless here.

-

Modality: Phase Contrast (preferred) or DIC.

-

Objective: 10x or 20x Air/Dry (sufficient for tracking).

-

Interval: 10 to 15 seconds .

-

Duration: 30 - 45 minutes.

-

Environmental Control: 37°C is mandatory.[4] CO2 is optional if using HEPES-buffered media.

Data Analysis & Visualization

Raw videos must be converted into quantitative metrics.

Key Metrics Table

| Metric | Formula / Definition | Biological Meaning |

| Velocity ( | Motility efficiency. High in chemokinesis. | |

| Forward Migration Index (FMI) | Efficiency of sensing the gradient. | |

| Chemotactic Index (CI) | Directional accuracy (-1 to +1). | |

| Directness | Path straightness (Persistence). |

- : Accumulated distance traveled.[5]

- : Straight line distance start-to-end.

- : Distance traveled parallel to gradient.

Analysis Workflow (DOT Diagram)

Figure 2: From Raw Data to Quantitative Insight.

Troubleshooting "Self-Validating" Systems

A robust protocol includes internal checks.

-

The "Dead" Gradient:

-

The "Lazy" Cell:

-

Phototoxicity:

References

-

Hauert, A. B., et al. (2002). "Differentiated HL-60 cells are a valid model system for the analysis of human neutrophil migration and chemotaxis." BMC Cell Biology.[5]

-

Servant, G., et al. (2000). "Polarization of chemoattractant receptor signaling during neutrophil chemotaxis." Science.

-

Zigmond, S. H. (1977). "Ability of polymorphonuclear leukocytes to orient in gradients of chemotactic factors."[7][10] Journal of Cell Biology.

-

Ibidi GmbH. "Chemotaxis Data Analysis." Application Guide.

-

Millius, A., & Weiner, O. D. (2010). "Manipulation of neutrophil-like HL-60 cells for the study of directed cell migration." Methods in Molecular Biology.

Sources

- 1. Differentiation of HL-60 cells into primed neutrophils for the evaluation of antiapoptotic effects of poorly soluble nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differentiation of HL-60 cells into primed neutrophils for the evaluation of antiapoptotic effects of poorly soluble nanoparticles | PLOS One [journals.plos.org]

- 3. Protocol for the differentiation of HL-60 cells into a neutrophil-like state - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A dual-docking microfluidic cell migration assay (D2-Chip) for testing neutrophil chemotaxis and the memory effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ibidi.com [ibidi.com]

- 6. researchgate.net [researchgate.net]

- 7. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental and Therapeutic Medicine [spandidos-publications.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Neutrophil chemotaxis pack - Microfluidics Innovation Center [microfluidics-innovation-center.com]

Application Note: fMLP-Induced Reactive Oxygen Species (ROS) Production Assay

Introduction & Biological Mechanism[1][2][3][4][5]

The measurement of Reactive Oxygen Species (ROS) induced by N-Formylmethionyl-leucyl-phenylalanine (fMLP) is a cornerstone assay in immunology and pharmacology. It assesses the functional capacity of the NADPH oxidase (NOX2) complex in neutrophils (PMNs) and monocytes.

Unlike Phorbol 12-myristate 13-acetate (PMA), which bypasses surface receptors to directly activate Protein Kinase C (PKC), fMLP acts via the G-protein coupled receptor FPR1 (Formyl Peptide Receptor 1) . This makes the fMLP assay physiologically relevant for studying innate immune responses to bacterial infections, as fMLP mimics bacterial N-formylated peptides.

Mechanistic Pathway

Upon binding FPR1, the

-

Calcium Mobilization: Release of intracellular

stores. -

Priming/Assembly: Phosphorylation of cytosolic subunits (p47phox, p67phox, p40phox) and their translocation to the membrane-bound cytochrome b558 (gp91phox/p22phox).

-

Respiratory Burst: The assembled NOX2 complex transfers electrons from NADPH to molecular oxygen, generating Superoxide (

).

DOT Diagram: fMLP Signaling Pathway

Figure 1: Signal transduction pathway from fMLP binding to ROS generation via NADPH Oxidase.[1]

Critical Experimental Strategy

Successful fMLP assays rely on three non-negotiable pillars. Failure to control these will result in high variability or false negatives.

A. The "Priming" Necessity

fMLP is a chemotactic peptide.[1][2] On its own, it induces a weak oxidative burst compared to PMA. To elicit a robust, quantifiable ROS release (especially superoxide), neutrophils often require priming .[2]

-

Cytochalasin B (CB): The most common priming agent (5 µg/mL). It disrupts actin filaments, preventing the internalization of the NOX2 complex and facilitating degranulation. This maximizes extracellular superoxide release.

-

TNF-

/ LPS: Physiological primers that enhance FPR1 expression and sensitivity.

B. Buffer Composition

Never use standard PBS. The calcium flux required for NOX2 activation demands extracellular cations.

-

Required: HBSS (Hanks' Balanced Salt Solution) with

and -

Supplement: 0.1% Glucose (energy source for the burst).

C. Detection Method Selection

Select the method based on the specific ROS species and localization required.

| Feature | Luminol/Isoluminol | Cytochrome C Reduction | Dihydrorhodamine 123 (Flow) |

| Primary Target | Total ROS ( | Superoxide Anion ( | Peroxynitrite / |

| Localization | Intra & Extracellular | Extracellular Only | Intracellular |

| Sensitivity | High (Chemiluminescence) | Moderate (Absorbance) | High (Fluorescence) |

| Throughput | High (96-well plate) | High (96-well plate) | Medium (Single cell) |

| Best For | Kinetic profiling | Quantitative stoichiometry | Heterogeneity analysis |

Protocol A: Kinetic Chemiluminescence (Luminol)

Best for real-time monitoring of the respiratory burst.

Materials

-

Luminol: 50 mM stock in DMSO. Working solution: 500 µM in HBSS.

-

HRP (Horseradish Peroxidase): 20 U/mL (Optional: enhances sensitivity for non-MPO cells).

-

fMLP: 10 mM stock in DMSO. Working solution: 10 µM.

-

Cytochalasin B: 5 mg/mL stock in DMSO.

-

Cells: Freshly isolated human neutrophils (

cells/mL).

Step-by-Step Workflow

-

Preparation: Resuspend neutrophils in warm HBSS (with

) at -

Plating: Add 100 µL of cells to a white-walled 96-well plate (

cells/well). -

Probe Addition: Add 50 µL of Luminol working solution (Final: 100 µM).

-

Note: If using HL-60 cells (low MPO), add HRP (4 U/mL final) here.

-

-

Baseline: Incubate at 37°C for 5 minutes in the plate reader to establish baseline.

-

Priming (Critical): Add Cytochalasin B (Final: 5 µg/mL). Incubate 3-5 mins.

-

Activation: Inject 50 µL of fMLP (Final concentration usually 1 µM).

-

Controls: Buffer only (Negative), PMA 100 nM (Positive).

-

-

Measurement: Immediately read Chemiluminescence (RLU) every 30-60 seconds for 30-45 minutes at 37°C.

Data Analysis

-

Plot RLU vs. Time.

-

Calculate Area Under the Curve (AUC) for total ROS production.

-

Calculate Peak Height for maximal activation rate.

Protocol B: Flow Cytometry (DHR 123)

Best for analyzing subpopulations or clinical diagnostics (e.g., CGD diagnosis).

Materials

-

Dihydrorhodamine 123 (DHR 123): Oxidizes to fluorescent Rhodamine 123.[3]

-

fMLP: 1 µM final concentration.

-

Catalase: (Optional) To prolong cell viability if assay is long.

Step-by-Step Workflow

-

Loading: Resuspend

cells/mL in HBSS. Add DHR 123 (1 µM final). -

Incubation: Incubate 15 minutes at 37°C in the dark.

-

Stimulation: Divide into tubes:

-

Tube 1: Unstimulated Control.

-

Tube 2: fMLP (1 µM).

-

Tube 3: PMA (100 ng/mL) - Positive Control.

-

-

Reaction: Incubate 15-30 minutes at 37°C.

-

Stop: Place tubes on ice. (Optional: Fix with 1% paraformaldehyde if not reading immediately).

-

Acquisition: Flow Cytometer (Ex 488 nm / Em 525 nm - FITC channel). Collect 10,000 events.

DOT Diagram: Experimental Workflow

Figure 2: Generalized workflow for fMLP ROS assays.

Protocol C: Cytochrome C Reduction (The "Gold Standard")

Best for specific quantification of extracellular superoxide.

Principle

Superoxide reduces Ferricytochrome C (

Workflow

-

Mix: In a cuvette or 96-well plate, combine:

-

Neutrophils (

cells/mL). -

Cytochrome C (Type III, 100 µM final).

-

Cytochalasin B (5 µg/mL).

-

-

Control: Prepare a duplicate set containing SOD (300 U/mL) . This is the "blank" for specificity.

-

Stimulate: Add fMLP (1 µM).

-

Read: Measure Absorbance at 550 nm kinetically for 10 mins.

-

Calculation:

Troubleshooting & Validation

| Issue | Probable Cause | Solution |

| No Response to fMLP | Lack of Priming | Ensure Cytochalasin B (5 µg/mL) is added 3-5 mins prior. |

| Wrong Buffer | Switch from PBS to HBSS with | |

| Receptor Desensitization | Cells kept at 37°C too long before assay. Keep at RT or 4°C until use. | |

| High Background | Cell Activation during Isolation | Use endotoxin-free reagents; handle cells gently; avoid RBC lysis shock. |

| Low Signal (Luminol) | MPO Deficiency | If using HL-60 or PLB-985, add exogenous HRP. |

| DHR Signal Low | Probe Oxidation | DHR oxidizes on storage. Use fresh stock. |

References

-

Dahlgren, C., & Karlsson, A. (1999). Respiratory burst in human neutrophils. Journal of Immunological Methods, 232(1-2), 3-14.

-

Leino, L., et al. (1991). Mechanisms in neutrophil priming: characterization of the oxidative response induced by formylmethionyl-leucyl-phenylalanine in human exudated cells.[4] Immunology, 74(2), 303–307.

-

Vowells, S. J., et al. (1995). Flow cytometric analysis of the granulocyte respiratory burst: a comparison study of fluorescent probes. Journal of Immunological Methods, 178(1), 89-99.

-

Babior, B. M. (1999). NADPH oxidase: an update. Blood, 93(5), 1464-1476.

-

Maly, F. E., et al. (1988). The chemiluminescence response of human neutrophils to fMLP: dependence on the presence of anions. Journal of Immunology, 140.

Sources

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Frontiers | Neutrophils to the ROScue: Mechanisms of NADPH Oxidase Activation and Bacterial Resistance [frontiersin.org]

- 3. cosmobiousa.com [cosmobiousa.com]

- 4. Mechanisms in neutrophil priming: characterization of the oxidative response induced by formylmethionyl-leucyl-phenylalanine in human exudated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Common issues with fMLP solubility in aqueous buffers

Technical Support Center: fMLP Solubility & Stability Guide

Executive Summary: The "Hydrophobic Peptide" Paradox

N-Formyl-Met-Leu-Phe (fMLP) is the gold-standard chemotactic peptide for studying neutrophil and monocyte migration. However, its chemical structure presents a dual challenge:

-

Hydrophobicity: The Leucine and Phenylalanine residues make it highly hydrophobic, causing it to "crash out" (precipitate) when diluted into aqueous buffers like PBS or HBSS.

-

Oxidation Sensitivity: The Methionine residue is prone to oxidation (forming sulfoxides), which renders the peptide biologically inactive.

This guide addresses the specific failure points where researchers lose potency or consistency due to solubility issues.

Part 1: Solubility & Stability Profile

Before beginning, verify your calculations against these physical limits. Attempting to exceed these concentrations in aqueous media is the #1 cause of experimental failure.

| Solvent | Solubility Limit (Approx.) | Stability (Storage) | Notes |

| DMSO (Anhydrous) | ~30–50 mg/mL (High) | -20°C for >6 months | Recommended Stock. Use anhydrous DMSO to prevent hydrolysis. |

| DMF | ~25 mg/mL (High) | -20°C for >6 months | Alternative to DMSO if cells are DMSO-sensitive. |

| Ethanol | ~0.5–2 mg/mL (Low) | -20°C | Not recommended for high-conc stocks. |

| PBS / Water | < 0.1 mg/mL (Very Low) | Unstable (Use immediately) | Do not store. Prepare fresh daily. |

Part 2: The "Crash-Proof" Preparation Protocol

The following workflow minimizes precipitation and adsorption losses.

Step-by-Step Methodology

-

Primary Stock Preparation (10 mM):

-

Dissolve lyophilized fMLP powder in anhydrous DMSO .

-

Calculation: To make 10 mM stock, dissolve 4.37 mg of fMLP (MW: 437.55 g/mol ) in 1 mL of DMSO.

-

Critical: Vortex vigorously until the solution is completely clear.

-

Aliquot: Dispense into small volumes (e.g., 10–50 µL) in amber tubes to protect from light. Store at -20°C.

-

-

The "Working" Dilution (The Danger Zone):

-

Goal: Dilute 10 mM stock to 10 µM or 1 µM working solution.

-

Technique: Do not add the aqueous buffer to the DMSO stock. Add the DMSO stock to the aqueous buffer while vortexing.

-

Rapid Dispersion: The moment the hydrophobic stock hits the water, it wants to aggregate. Rapid mixing disperses it before large crystals form.

-

-

Final Assay Concentration:

-

Dilute the working solution to the final assay concentration (typically 10 nM – 100 nM).

-

Ensure final DMSO concentration is < 0.1% to avoid affecting neutrophil physiology.

-

Visual Workflow (DOT Diagram)

Caption: Optimized workflow for fMLP solubilization. Critical control points are highlighted in color.

Part 3: Troubleshooting & FAQs

Q1: I diluted my stock into PBS, and it looks cloudy. Can I filter it?

Answer: No. If the solution is cloudy, the peptide has precipitated ("crashed out").

-

The Problem: Filtering will remove the precipitated peptide, leaving you with a solution of unknown, likely near-zero, concentration.

-

The Fix: You must restart. Ensure you are not exceeding the solubility limit (~0.1 mg/mL in PBS).[1] If working at higher concentrations, you may need a carrier protein like BSA (0.1% - 1%) in the buffer to help solubilize the hydrophobic peptide.

Q2: My EC50 values are shifting (low potency). Is the peptide degrading?

Answer: It is likely Oxidation or Adsorption .

-

Oxidation: The Methionine (Met) residue oxidizes to sulfoxide rapidly in the presence of oxygen, losing chemotactic activity.

-

Solution: Use degassed buffers (sonicated under vacuum) or buffers prepared with oxygen-free water. Keep stocks under nitrogen if possible.

-

-

Adsorption: fMLP sticks aggressively to plastics.

-

Solution: Use Low-Protein Binding (Low-Bind) polypropylene tubes or siliconized glass. Standard polypropylene can absorb up to 90% of the peptide at nanomolar concentrations [1].

-

Q3: Can I store the diluted working solution (e.g., 10 µM in PBS) for tomorrow?

Answer: Absolutely not. Aqueous solutions of fMLP are unstable due to both aggregation (precipitation over time) and oxidation.

-

Rule: "Dilute and Shoot." Prepare the aqueous dilution immediately before the assay (within 1–4 hours). Discard unused aqueous portions.[1]

Q4: My neutrophils are activating in the negative control (Vehicle only).

Answer: Check your DMSO concentration .

-

The Cause: DMSO itself can induce calcium flux or priming in neutrophils if the concentration exceeds 0.5% - 1%.

-

The Fix: Ensure your final assay concentration of DMSO is < 0.1% .

-

Example: If your stock is 10 mM, and you need 100 nM final, that is a 1:100,000 dilution. The DMSO content will be negligible. If you are doing intermediate steps, track the solvent % carefully.

-

Part 4: References

-

Cayman Chemical. (2022).[1] N-Formyl-Met-Leu-Phe Product Information & Solubility. Retrieved from

-

Sigma-Aldrich. (n.d.).[2] Product Information: N-Formyl-Met-Leu-Phe (F3506).[2][3] Retrieved from

-

Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLoS ONE. Retrieved from

-

Sellegounder, D., et al. (2023). Peptide Stability and Potential Degradation Pathways. MDPI. Retrieved from

Sources

Technical Support Center: Best Practices for F-Chemotactic Peptide

Welcome to the technical support center for F-Chemotactic Peptides. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth, field-proven insights into the proper handling and application of these potent chemoattractants. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.

Critical Handling & Storage FAQs

This section addresses the most common questions regarding the fundamental properties and handling of F-Chemotactic peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), a widely used synthetic agonist for formyl peptide receptors (FPRs).[1]

Q1: What is F-Chemotactic peptide and what are its primary laboratory applications?